molecular formula C10H12BrNO2 B3130396 2-Bromo-N-(3-ethoxyphenyl)acetamide CAS No. 34325-69-4

2-Bromo-N-(3-ethoxyphenyl)acetamide

Cat. No.: B3130396
CAS No.: 34325-69-4
M. Wt: 258.11 g/mol
InChI Key: CKURHKAZIYRODY-UHFFFAOYSA-N
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Description

Significance of Acetamide (B32628) Derivatives in Organic Synthesis and Medicinal Chemistry

The acetamide functional group is one of the most prevalent linkages found in pharmaceuticals, underscoring its importance in drug design and development. nih.gov Its stability, coupled with its ability to participate in hydrogen bonding, makes it an ideal scaffold for creating molecules that can interact effectively with biological targets.

In the realm of medicinal chemistry, N-substituted acetamide derivatives have been investigated for a vast array of pharmacological effects. Research has demonstrated their potential as potent therapeutic agents across multiple disease areas. nih.gov Compounds incorporating the phenoxy acetamide core, for example, have been the subject of considerable research interest due to their broad spectrum of biological activities. researchgate.net A key advantage of this class of compounds is the relative ease with which their structure can be modified, allowing chemists to fine-tune their properties to enhance efficacy and selectivity for specific biological targets. mdpi.com

The diverse biological activities attributed to N-substituted acetamide derivatives are summarized in the table below.

Biological ActivityResearch Context and ExamplesCitations
Anti-inflammatory Derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, particularly selective COX-2 inhibitors, which are crucial targets for treating inflammation. mdpi.com Other studies have shown halogenated phenoxy acetamide derivatives possess enhanced anti-inflammatory functions. nih.gov nih.govresearchgate.netmdpi.comdoaj.org
Analgesic Certain N-phenylacetamide sulphonamides have exhibited analgesic activity comparable or superior to paracetamol. nih.gov The analgesic potential is often explored alongside anti-inflammatory properties. researchgate.netdoaj.org nih.govresearchgate.netdoaj.org
Anticonvulsant The N-phenylacetamide structure is a known pharmacophore for anticonvulsant activity, with various derivatives being synthesized and tested for their ability to treat seizures. nih.govacs.orgirejournals.com nih.govacs.orgirejournals.com
Antimicrobial N-substituted acetamides have been designed as antibacterial agents, showing activity against various bacterial strains and offering a potential route to combat antibiotic resistance. nih.govirejournals.com nih.govirejournals.com
Anticancer Numerous acetamide derivatives have been synthesized and tested, with some showing remarkable anti-cancer activity against various cancer cell lines. nih.govresearchgate.net nih.govresearchgate.net
Enzyme Inhibition This class of compounds has been explored as inhibitors for various enzymes, including α-chymotrypsin and P2Y14R, the latter being a target for inflammatory diseases. acs.orgnih.gov acs.orgnih.gov
Antiviral The acetamide scaffold is found in some antiviral drugs and has been investigated for activity against viruses like HIV. nih.govirejournals.com nih.govirejournals.com

In organic synthesis, acetamides are valuable intermediates. The N-acyl bond formation is a fundamental transformation, and reagents like bromoacetyl chloride are commonly used to introduce the acetamide functionality onto primary and secondary amines. irphouse.com The resulting α-haloacetamides are particularly useful as they are versatile building blocks for constructing a variety of more complex molecular architectures through subsequent chemical reactions. researchgate.net

Research Context of 2-Bromo-N-(3-ethoxyphenyl)acetamide within Aryl Bromoacetamide Compounds

This compound belongs to the chemical class of N-aryl-α-bromoacetamides. This classification signifies two key structural features: an aromatic (aryl) ring attached to the amide nitrogen and a bromine atom positioned on the α-carbon (the carbon atom adjacent to the carbonyl group). These features make it a reactive and useful intermediate in synthetic chemistry.

The primary reactivity of aryl bromoacetamide compounds stems from the carbon-bromine bond. Bromine is an effective leaving group, making the α-carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups by reacting the bromoacetamide with different nucleophiles, a common strategy for building molecular diversity. researchgate.net For instance, reacting 2-bromo-N-aryl acetamides with various amines is a documented method for synthesizing 2-amino-N-aryl acetamide derivatives, which can then be screened for biological activities such as antibacterial effects. irejournals.com

The synthesis of N-aryl-α-bromoacetamides is typically straightforward, often involving the acylation of an aromatic amine with bromoacetyl chloride or bromoacetyl bromide. irejournals.comirphouse.com In the case of this compound, this would involve the reaction between 3-ethoxyaniline (B147397) and a bromoacetyl halide.

Furthermore, modern synthetic methods, such as copper-catalyzed cross-coupling reactions, have utilized bromo-acetamides to form new carbon-carbon bonds, expanding their utility in constructing complex organic molecules. nih.gov The presence of the ethoxyphenyl group in this compound adds another layer of functionality. The ethoxy group can influence the compound's solubility and how it interacts with biological systems, potentially engaging in hydrophobic interactions within the binding sites of proteins or enzymes.

Therefore, the research context for this compound is primarily as a synthetic intermediate or a building block. Its structure is designed for further chemical modification, leveraging the reactivity of the α-bromo group to create libraries of novel compounds for evaluation in areas like medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(3-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-9-5-3-4-8(6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKURHKAZIYRODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 3 Ethoxyphenyl Acetamide

Retrosynthetic Analysis and Key Precursors of 2-Bromo-N-(3-ethoxyphenyl)acetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection occurs at the amide C-N bond. This bond is synthetically formed via an acylation reaction.

This disconnection, known as a functional group interconversion (FGI) for the amide linkage, reveals two key precursor synthons: a nucleophilic amine and an electrophilic acyl group. amazonaws.com These idealized fragments correspond to tangible chemical reagents.

The Nucleophilic Precursor : The ethoxyphenylamine fragment corresponds to 3-ethoxyaniline (B147397) .

The Electrophilic Precursor : The bromoacetyl fragment corresponds to a bromoacetylating agent , most commonly an acyl halide like bromoacetyl bromide or bromoacetyl chloride .

Therefore, the retrosynthetic pathway strongly suggests that the most direct synthesis involves the reaction of 3-ethoxyaniline with a bromoacetyl halide.

Synthetic Pathways via Amidation Reactions

The formation of the amide bond in this compound is typically accomplished through a direct acylation of the primary amine, 3-ethoxyaniline. This transformation is a classic example of nucleophilic acyl substitution.

Reaction of 3-Ethoxyaniline with Bromoacetyl Halides

The most common and direct route to synthesize this compound is the reaction between 3-ethoxyaniline and a bromoacetyl halide, such as bromoacetyl bromide. This reaction is a specific instance of the Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) with an acyl halide in the presence of a base. chemistnotes.comtestbook.com

The general reaction is as follows: 3-Ethoxyaniline + Bromoacetyl Halide → this compound + Hydrogen Halide

A base is crucial in this reaction to neutralize the hydrogen halide (e.g., HBr) byproduct. byjus.compw.live The neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. byjus.com

Mechanistic Considerations of Acylation and Bromination

The synthesis of this compound from 3-ethoxyaniline and bromoacetyl bromide follows a well-understood nucleophilic acyl substitution mechanism.

The key steps are:

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 3-ethoxyaniline attacks the electrophilic carbonyl carbon of the bromoacetyl bromide. This forms a tetrahedral intermediate where the nitrogen gains a positive charge and the carbonyl oxygen gains a negative charge. chemistnotes.com

Reformation of the Carbonyl Group : The tetrahedral intermediate is unstable. The electron pair from the negatively charged oxygen atom reforms the carbonyl double bond.

Expulsion of the Leaving Group : Simultaneously, the bromide ion, being a good leaving group, is expelled from the tetrahedral intermediate.

Deprotonation : A base present in the reaction mixture (such as pyridine (B92270) or an aqueous hydroxide) removes the proton from the positively charged nitrogen atom, yielding the final neutral amide product, this compound, and a salt byproduct. byjus.comvedantu.com

The term "bromination" in the context of this synthesis refers to the introduction of the bromoacetyl group, not the addition of a bromine atom to the aromatic ring. The bromine atom is already present on the acylating agent.

Optimization of Reaction Conditions for Synthetic Efficiency

To maximize the yield and purity of this compound while minimizing reaction time and side products, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, the catalytic approach or base used, temperature, and reaction duration.

Solvent Systems and Catalytic Approaches

The choice of solvent and base/catalyst is critical for the acylation of anilines. Often, a two-phase solvent system, such as an organic solvent with an aqueous base solution, is employed under Schotten-Baumann conditions. testbook.com

ParameterOptions & ConsiderationsRationale
Solvent Dichloromethane, Diethyl Ether, Acetonitrile (B52724), Tetrahydrofuran (THF), Water, or solvent-free.The solvent should dissolve the starting materials but often does not play a direct role in the reaction mechanism itself. orientjchem.org Dichloromethane is commonly used. testbook.com Some modern, green chemistry approaches perform the reaction in water or under solvent-free conditions to reduce environmental impact. orientjchem.org
Base/Catalyst Aqueous NaOH, Potassium Carbonate, Pyridine, Triethylamine (TEA), Potassium Bicarbonate.A base is required to neutralize the HCl or HBr formed during the reaction. pw.live Pyridine can also act as a catalyst by forming a more reactive acylpyridinium intermediate. byjus.compw.live Heterogeneous catalysts like sulfated TiO2/SnO2 have been used for aniline (B41778) amidation with carboxylic acids, suggesting potential for alternative catalytic systems. researchgate.net

Interactive Data Table: Solvent and Base Systems for Aniline Acylation

Temperature and Reaction Time Parameters

Temperature and reaction time are interdependent variables that significantly influence the rate and outcome of the synthesis. The low nucleophilicity of anilines compared to aliphatic amines may sometimes necessitate more forcing conditions. acs.org

ParameterRange & ConsiderationsRationale
Temperature Room temperature to reflux.Many acylation reactions of anilines proceed efficiently at room temperature. orientjchem.org However, for less reactive substrates or to increase the reaction rate, heating to reflux may be necessary. acs.org A study on a similar amidation found that a temperature of 140 °C was optimal under specific catalytic conditions. researchgate.net The reaction of epoxidized oil with aniline showed that lower temperatures (30°C vs 60°C) significantly disfavored the amidation pathway. nih.gov
Reaction Time Minutes to several hours.Reaction time is highly dependent on the other parameters. Under optimized, catalyst-free conditions with acetic anhydride, many aniline acylations are complete within 5-15 minutes. orientjchem.org Other procedures may require stirring for several hours to ensure complete conversion. researchgate.net Reaction progress is typically monitored by techniques like Thin-Layer Chromatography (TLC). researchgate.net

Interactive Data Table: Temperature and Time Parameters for Aniline Acylation

By systematically adjusting these conditions, the synthesis of this compound can be tailored for high efficiency, purity, and scalability.

Isolation and Purification Techniques

Following the synthesis of this compound, the reaction mixture is typically subjected to a series of extraction and washing steps to remove inorganic salts and water-soluble impurities. The crude product is then further purified by recrystallization or chromatographic methods to achieve the desired level of purity.

Solvent Extraction and Recrystallization Protocols

Solvent extraction is a fundamental technique for the initial purification of the target compound from the reaction mixture. The choice of solvent is crucial and is based on the solubility of the desired product and the impurities. A common procedure for the work-up of bromoacetylation reactions involves quenching the reaction mixture, followed by extraction with a suitable organic solvent.

A general work-up procedure after synthesis using a brominating agent like NBS often involves washing the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any acidic by-products, followed by a wash with aqueous sodium thiosulfate (B1220275) to remove any remaining bromine or NBS. The organic layer is then washed with brine, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For N-aryl-2-bromoacetamides, various solvent systems can be employed. A common method for compounds with similar structures involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by the gradual addition of a less polar solvent (anti-solvent) until turbidity is observed. The solution is then allowed to cool slowly to facilitate the formation of well-defined crystals.

For this compound, a mixture of a polar solvent like chloroform (B151607) or ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) is often effective. For instance, a general protocol for a related compound, N-bromoacetamide, involves extraction with chloroform followed by crystallization from a chloroform/hexane mixture orgsyn.org. This suggests a similar approach would be suitable for the title compound.

Table 1: Illustrative Solvent Systems for Recrystallization of N-Aryl-2-bromoacetamides

Solvent SystemRationaleExpected Outcome
Ethyl Acetate / HexaneEthyl acetate provides good solubility for the polar acetamide (B32628), while hexane acts as an anti-solvent to induce crystallization.Formation of fine, needle-like crystals upon slow cooling.
Chloroform / HexaneChloroform is a good solvent for many organic compounds, and hexane effectively reduces the solubility to promote crystallization. orgsyn.orgCan yield well-formed crystals, but care must be taken due to the volatility and toxicity of chloroform.
Ethanol (B145695) / WaterEthanol dissolves the compound, and the addition of water as an anti-solvent can induce precipitation.May be effective, but the product's solubility in ethanol needs to be carefully assessed to avoid oiling out.

The process typically involves dissolving the crude solid in a minimum volume of the hot primary solvent (e.g., ethyl acetate) and then adding the anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy. The mixture is then allowed to cool to room temperature and subsequently cooled in an ice bath to maximize crystal formation. The resulting crystals are collected by filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

Chromatographic Methods for Compound Separation

Chromatographic techniques are powerful tools for the purification of organic compounds, particularly when dealing with complex mixtures or when a very high degree of purity is required. For this compound, column chromatography is a standard and effective method.

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent). The polarity of the eluent is a critical parameter that is optimized to achieve good separation. For N-aryl-2-bromoacetamides, a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane is commonly used as the eluent.

A typical procedure involves packing a glass column with a slurry of silica gel in the initial, less polar eluent mixture. The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, which is then carefully loaded onto the top of the column. The column is then eluted with a solvent system of gradually increasing polarity (a solvent gradient). For instance, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate allows for the separation of less polar impurities first, followed by the elution of the more polar target compound. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. The relevant fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: Typical Parameters for Column Chromatography of this compound

ParameterDescriptionTypical Values/Conditions
Stationary Phase The solid adsorbent material packed into the column.Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) The solvent system used to move the compounds through the column.A gradient of Ethyl Acetate in Hexane
Elution Gradient The progressive change in the composition of the mobile phase.Starting from 5% Ethyl Acetate in Hexane, gradually increasing to 20-30% Ethyl Acetate in Hexane.
Detection Method The method used to monitor the separation and identify the product.Thin-Layer Chromatography (TLC) with UV visualization (at 254 nm).
Typical Rf Value The retention factor of the compound on TLC, indicative of its polarity.0.3 - 0.5 in 20-30% Ethyl Acetate/Hexane

The choice of the specific gradient and the silica gel particle size depends on the difficulty of the separation. Finer mesh silica gel provides higher resolution but requires higher pressure for elution. The progress of the separation is monitored by collecting small fractions of the eluate and analyzing them by TLC.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo N 3 Ethoxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the exact connectivity and chemical environment of each atom in the 2-Bromo-N-(3-ethoxyphenyl)acetamide molecule can be established.

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the ethoxy group, the aromatic ring protons, the amide proton, and the methylene (B1212753) protons of the bromoacetyl group.

The ethoxy group typically presents as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene protons, and a quartet for the methylene (OCH₂) protons coupled to the methyl protons. The aromatic region would display a more complex pattern due to the meta-substitution. The proton between the two substituents (on C2) would likely appear as a triplet or a narrow multiplet. The protons on C4, C5, and C6 would also show characteristic splitting patterns (doublets, triplets, or combinations thereof) based on their coupling with adjacent protons. The amide (N-H) proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methylene protons (CH₂Br) adjacent to the bromine and the carbonyl group are expected to appear as a sharp singlet downfield, typically in the range of 3.8–4.2 ppm, due to the strong deshielding effects of the adjacent electronegative atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (ethoxy)~1.4Triplet (t)
OCH₂ (ethoxy)~4.0Quartet (q)
CH₂Br~4.1Singlet (s)
Aromatic H (C6)~6.7Doublet of doublets (dd)
Aromatic H (C5)~7.2Triplet (t)
Aromatic H (C4)~7.1Doublet of doublets (dd)
Aromatic H (C2)~7.3Triplet (t) or multiplet (m)
NH (amide)~8.2Broad Singlet (br s)

Note: Predicted values are based on standard functional group ranges and analysis of similar structures like N-(4-Ethoxyphenyl)acetamide (Phenacetin). Actual experimental values may vary based on solvent and experimental conditions. thermofisher.com

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The carbonyl carbon (C=O) of the amide group is typically found significantly downfield (~165 ppm). The carbon of the brominated methylene group (CH₂Br) would appear at a characteristic shift. docbrown.info The six aromatic carbons would have distinct chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing acetamido group. The two carbons of the ethoxy group would also be clearly identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (ethoxy)~15
CH₂Br~29
OCH₂ (ethoxy)~64
Aromatic C2~108
Aromatic C4~113
Aromatic C6~107
Aromatic C5~130
Aromatic C1~140
Aromatic C3~159
C=O (amide)~165

Note: Predicted values are based on standard functional group ranges and analysis of similar structures. docbrown.infochemicalbook.com Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the ethoxy CH₃ and OCH₂ protons. It would also reveal the connectivity of the aromatic protons, helping to definitively assign their positions on the phenyl ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It would be used to link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignment of the OCH₂ protons to the OCH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation from the CH₂Br protons to the amide carbonyl carbon, and from the amide NH proton to the carbonyl carbon and aromatic carbons C2 and C4. It would also show correlations from the ethoxy protons to the aromatic C3 carbon, confirming the position of the ether linkage. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, ether, and aromatic functionalities.

Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide, typically around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense peaks in the spectrum, expected around 1670 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) would appear near 1550 cm⁻¹. The C-O-C stretching vibrations of the aryl-alkyl ether are expected to show strong absorptions in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-H bends appear below 900 cm⁻¹. The C-Br stretch is typically found in the fingerprint region, often between 600-500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Secondary Amide (N-H)Stretch3350 - 3250
Aromatic C-HStretch3100 - 3000
Alkyl C-HStretch3000 - 2850
Amide I (C=O)Stretch1680 - 1650
Amide II (N-H bend, C-N stretch)Bend/Stretch1570 - 1515
Aromatic C=CStretch1600 - 1450
Aryl Ether (Ar-O-C)Asymmetric Stretch1275 - 1200
Aryl Ether (Ar-O-C)Symmetric Stretch1075 - 1020
Haloalkane (C-Br)Stretch650 - 550

Note: Based on standard IR correlation tables. nist.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The molecular weight of this compound (C₁₀H₁₂BrNO₂) is 258.11 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundances of the ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) isotopes. docbrown.info Therefore, peaks should appear at m/z 257 and 259 (corresponding to [C₁₀H₁₂⁷⁹BrNO₂]⁺ and [C₁₀H₁₂⁸¹BrNO₂]⁺).

The fragmentation pattern provides structural information. Likely fragmentation pathways for this compound would include:

Alpha-cleavage: Loss of the bromine radical (•Br) to form an acylium ion at m/z 178.

McLafferty rearrangement is not possible as there is no gamma-hydrogen on the acyl chain.

Cleavage of the amide bond:

Formation of the 3-ethoxyanilinium radical cation at m/z 137.

Formation of the bromoacetyl cation ([BrCH₂CO]⁺) with isotopic peaks at m/z 121 and 123.

Cleavage of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) from fragment ions.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

For related acetamide (B32628) structures, the amide group is generally found to be planar or nearly planar. nih.gov A key structural feature of interest would be the torsion angles defining the orientation of the phenyl ring relative to the amide plane and the conformation of the bromoacetyl side chain.

Purity Assessment using Advanced Analytical Techniques (e.g., HPLC, GC)

The definitive assessment of the purity of this compound is critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful analytical techniques employed for this purpose. These methods allow for the separation, identification, and quantification of the target compound as well as any potential impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound. This technique separates compounds based on their hydrophobicity. In a typical setup, the nonpolar nature of the analyte causes it to be retained on a hydrophobic stationary phase, while a polar mobile phase is used for elution.

Research findings indicate that a C18 column is highly effective for the separation of aromatic bromo compounds. The mobile phase composition, typically a gradient of acetonitrile (B52724) and water, can be optimized to achieve a good resolution between the main compound peak and any impurities. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths.

A representative HPLC method for the purity assessment of this compound is detailed in the interactive data table below.

Table 1: Representative HPLC Parameters for Purity Analysis of this compound
ParameterValue
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Expected Retention Time ~12.5 minutes
Purity Specification ≥98% (by area normalization)

Under these conditions, this compound is expected to elute as a sharp, well-defined peak. The purity is calculated by the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC)

Gas chromatography is another valuable technique for purity assessment, particularly for identifying volatile impurities. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds containing active hydrogens, such as the amide group in this molecule. mdpi.com

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A mass spectrometer is frequently used as the detector (GC-MS), providing both retention time data and mass spectra for definitive identification of the compound and any impurities. nih.govresearchgate.net

A plausible GC-MS method for the analysis of derivatized this compound is outlined in the interactive data table below.

Table 2: Representative GC-MS Parameters for Purity Analysis of Silylated this compound
ParameterValue
Instrument Gas Chromatograph with Mass Spectrometer
Column TG-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Oven Program Initial: 100 °C (hold 2 min); Ramp: 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-500 m/z
Derivatization Reagent BSTFA with 1% TMCS

The resulting chromatogram would show a major peak corresponding to the silylated derivative of this compound. The mass spectrum of this peak would be expected to show a characteristic molecular ion and fragmentation pattern, confirming the identity of the compound. Impurities would appear as separate peaks with their own distinct retention times and mass spectra, allowing for their identification and quantification relative to the main component.

Chemical Reactivity and Derivatization Strategies Involving 2 Bromo N 3 Ethoxyphenyl Acetamide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom, being attached to a carbon adjacent to a carbonyl group, is highly activated towards nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the acetamide (B32628) group polarizes the C-Br bond, making the carbon atom electrophilic and the bromide ion an excellent leaving group.

A wide array of nucleophiles can be employed to displace the bromide ion, leading to the formation of new C-O, C-N, and C-S bonds. These reactions are fundamental for building molecular complexity.

Oxygen Nucleophiles: Alkoxides (e.g., sodium ethoxide) and phenoxides can react to form the corresponding α-alkoxy or α-aryloxy acetamides. Hydrolysis, under appropriate conditions, can replace the bromine with a hydroxyl group.

Nitrogen Nucleophiles: Primary and secondary amines readily displace the bromine to yield α-amino acetamides. docbrown.infochemguide.co.uk This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HBr formed. The resulting secondary amines can sometimes undergo further alkylation. libretexts.org Other nitrogen nucleophiles like azide (B81097) ions can also be used.

Sulfur Nucleophiles: Thiols and thiolate salts are excellent nucleophiles and react efficiently with α-bromo amides to form α-thioether derivatives. The high nucleophilicity of sulfur often allows these reactions to proceed under mild conditions. nih.gov

The following table summarizes representative nucleophilic substitution reactions.

NucleophileReagent ExampleProduct TypeGeneral Reaction Conditions
OxygenSodium Ethoxide (NaOEt)2-ethoxy-N-(3-ethoxyphenyl)acetamideAnhydrous ethanol (B145695), room temperature to reflux
NitrogenPiperidineN-(3-ethoxyphenyl)-2-(piperidin-1-yl)acetamideAprotic solvent (e.g., DMF, MeCN), often with a base (e.g., K₂CO₃)
SulfurSodium thiophenoxide (PhSNa)N-(3-ethoxyphenyl)-2-(phenylthio)acetamidePolar solvent (e.g., ethanol, DMF), room temperature

While the α-bromo position is primed for SN2 reactions, it is generally not used as an electrophile in standard palladium-catalyzed cross-coupling reactions like Suzuki or Heck, which typically require sp²-hybridized halides. However, this moiety is an excellent precursor for organometallic reagents (e.g., via Reformatsky reaction with zinc) or for ylide formation, which can then participate in C-C bond formation.

More relevantly, the term "cross-coupling" can be broadly applied to the palladium-catalyzed reactions of the aryl halide portion of related molecules, demonstrating the utility of bromo-functionalized amides in modern synthesis. For instance, palladium-catalyzed Suzuki cross-coupling of N-(2,5-dibromophenyl) acetamide with various arylboronic acids proceeds in moderate to good yields, showcasing the compatibility of the amide group with these reaction conditions. researchgate.netnih.gov Similarly, Heck reactions, which couple aryl halides with alkenes, are a cornerstone of C-C bond formation and are compatible with a wide range of functional groups. mdpi.comlibretexts.orgsemanticscholar.orgrsc.org

A hypothetical, yet chemically sound, Suzuki-Miyaura coupling involving an aryl bromide analogue is presented below to illustrate the potential derivatization.

Reaction TypeAryl Halide AnalogueCoupling PartnerCatalyst/Base SystemPotential Product
Suzuki-Miyaura CouplingN-(3-bromo-4-ethoxyphenyl)acetamidePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃N-(4-ethoxy-[1,1'-biphenyl]-3-yl)acetamide

Transformations of the Amide Moiety

The amide group itself is a site for further chemical reactions, although it is generally less reactive than the α-bromo position.

The direct N-alkylation or N-acylation of the amide nitrogen is challenging due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which significantly reduces its nucleophilicity. researchgate.net Reaction typically requires a strong base (e.g., NaH) to deprotonate the amide and form a more nucleophilic amidate anion. This anion can then react with alkylating or acylating agents. researchgate.net However, competing O-alkylation can sometimes be observed. researchgate.net

Amide bonds can be hydrolyzed back to the parent amine and carboxylic acid under either strong acidic or basic conditions, typically requiring heat. For 2-Bromo-N-(3-ethoxyphenyl)acetamide, hydrolysis would yield 3-ethoxyaniline (B147397) and 2-bromoacetic acid. This process can be a useful deprotection strategy in a multi-step synthesis. Rearrangement pathways for simple N-aryl acetamides under hydrolytic conditions are not common.

Electrophilic Aromatic Substitution Reactions on the Ethoxyphenyl Ring

The ethoxyphenyl ring is activated towards electrophilic aromatic substitution (EAS). The directing effects of the two substituents already on the ring—the ethoxy group (-OEt) and the acetamido group (-NHC(O)CH₂Br)—determine the position of attack by an incoming electrophile. wikipedia.org

Both the ethoxy and the acetamido groups are ortho-, para-directors and are activating. In this compound, the acetamido group is at position 1 and the ethoxy group is at position 3. The potential sites for substitution are C2, C4, C5, and C6.

Directing Effects of -NHC(O)CH₂Br (at C1): Directs to C2, C4, C6.

Directing Effects of -OEt (at C3): Directs to C2, C4.

Role as a Versatile Building Block in Complex Organic Synthesis

The chemical architecture of this compound, featuring a reactive α-bromo substituent and an amide linkage, establishes it as a valuable and versatile electrophilic building block in the field of organic synthesis. The presence of the bromine atom, a good leaving group, alpha to a carbonyl group activates the carbon for nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling the construction of more complex molecular frameworks, including various heterocyclic systems and larger dimeric or polymeric structures.

Construction of Heterocyclic Scaffolds and Ring Systems

The primary application of this compound in complex synthesis is its role as a precursor for a wide array of heterocyclic compounds. The α-bromoacetamide moiety is an ideal electrophile for reactions with binucleophilic reagents, leading to cyclization and the formation of stable ring systems. This strategy is a fundamental approach in medicinal chemistry for creating libraries of compounds for biological screening.

The most common strategy involves the reaction of the compound's electrophilic α-carbon with a molecule containing two nucleophilic centers, such as an amine and a thiol, or a hydrazine (B178648) derivative. The initial step is a nucleophilic substitution of the bromide, followed by an intramolecular condensation reaction to form the heterocyclic ring.

Thiazole (B1198619) Synthesis: A classic example is the Hantzsch thiazole synthesis. By reacting this compound with a thioamide, such as thiourea, a 2-aminothiazole (B372263) derivative can be formed. The sulfur of the thioamide first attacks the α-carbon, displacing the bromide. Subsequently, the nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the acetamide, leading to cyclization and dehydration to yield the thiazole ring. Thiazole and its derivatives are significant scaffolds in many biologically active compounds. researchgate.netrsc.org

Oxadiazole and other Heterocycles: Similarly, reactions with other binucleophiles can yield different five-membered heterocycles. For instance, reaction with hydrazine derivatives can be a pathway toward 1,3,4-oxadiazoles, which are also prevalent in medicinal chemistry. researchgate.netnih.govrsc.org The general reactivity of N-aryl 2-haloacetamides allows for their use in synthesizing a variety of heterocyclic systems, including imidazoles, pyrroles, and thiazolidin-4-ones, through reactions with appropriate nucleophiles. researchgate.net The specific heterocycle formed depends on the nature of the nucleophilic partner used in the reaction.

The table below summarizes potential heterocyclic syntheses using this compound as a starting material, based on established reactions for α-haloamides.

ReagentResulting Heterocyclic ScaffoldGeneral Reaction Type
Thiourea2-Amino-1,3-thiazole derivativeHantzsch Thiazole Synthesis
Hydrazine Hydrate / CS₂1,3,4-Oxadiazole-2-thiol derivativeCyclization/Condensation
Substituted Thiosemicarbazide2-Amino-1,3,4-thiadiazole derivativeCyclization/Condensation
o-Phenylenediamine1,4-Benzodiazepine derivativeNucleophilic Substitution/Cyclization

This table represents plausible transformations based on the known reactivity of α-bromoacetamides.

Synthesis of Dimeric or Polymeric Derivatives

The functional groups within this compound provide pathways for the synthesis of larger molecules, including dimeric and polymeric structures. While the direct polymerization of this specific monomer is not extensively documented, its inherent reactivity allows for its incorporation into larger molecular assemblies.

Dimeric Derivatives: A straightforward approach to forming a dimeric structure involves reacting two equivalents of this compound with a single molecule containing two nucleophilic sites (a dinucleophile). This results in a new, larger molecule where two units of the original acetamide are linked by the dinucleophilic species. For example, reaction with a diphenol, a diamine, or a dithiol would lead to the formation of a diether, diamine, or dithioether-linked dimer, respectively. This strategy is a common method for creating larger, symmetrical molecules that can act as ligands or be used in further synthetic elaborations. chim.it

The general scheme for such a dimerization is as follows:

2 x (this compound) + Nu-R-Nu → (Acetamide-Nu)-R-(Nu-Acetamide) + 2 HBr

Where Nu-R-Nu represents a dinucleophile like hydroquinone (B1673460) or ethylenediamine.

The table below illustrates a potential dimeric structure formed from this compound.

DinucleophileLinker (R)Resulting Dimeric Structure
Hydroquinone-O-(p-C₆H₄)-O-1,4-Bis((N-(3-ethoxyphenyl)acetamido)methoxy)benzene
Ethylenediamine-NH-CH₂CH₂-NH-N,N'-Ethane-1,2-diylbis(2-amino-N-(3-ethoxyphenyl)acetamide)

This table shows hypothetical dimeric structures based on established nucleophilic substitution reactions.

Polymeric Derivatives: The synthesis of polymers requires monomers with at least two reactive functional groups. While this compound itself is a monofunctional electrophile, it can serve as a precursor to monomers suitable for polymerization. For instance, the ethoxy group could be hydrolyzed to a phenol, and the bromo group could be converted to a carboxylic acid, creating a hydroxy acid monomer suitable for polyesterification.

Alternatively, a bifunctional monomer could be synthesized first, which is then polymerized. For example, a bis(bromoacetamide) derivative could be prepared from a diamine. This resulting monomer could then undergo polycondensation with a dinucleophile (like a diphenol or dithiol) to form a polymer chain. Polyamides, for instance, are typically formed from the reaction of a diamine and a diacid chloride. researchgate.netyoutube.comscielo.br While this compound does not fit this monomer class directly, its reactive handle is a key feature for building more complex architectures that could be incorporated into polymeric materials.

Computational Chemistry and Theoretical Investigations of 2 Bromo N 3 Ethoxyphenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Optimized Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the electronic structure and optimized geometry of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For 2-Bromo-N-(3-ethoxyphenyl)acetamide, DFT calculations can predict its most stable three-dimensional conformation by minimizing the total energy of the system.

These calculations would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's shape, steric hindrance, and potential interaction with other molecules. For instance, the planarity of the acetamide (B32628) group and the orientation of the ethoxyphenyl ring relative to the rest of the molecule would be determined.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated using DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89
C=O1.23
N-H1.01
C-N1.35
C-O (ethoxy)1.37
O-C-C (ethoxy)109.5
C-N-C123.0
C-C-N-H180.0

Note: The data in this table is illustrative and represents typical values for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis: Elucidation of HOMO-LUMO Energy Gaps and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can identify the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance, respectively.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I ≈ -E_HOMO)6.5
Electron Affinity (A ≈ -E_LUMO)1.2
Global Hardness (η = (I-A)/2)2.65
Global Softness (S = 1/2η)0.19
Electronegativity (χ = (I+A)/2)3.85
Electrophilicity Index (ω = χ²/2η)2.80

Note: The data in this table is illustrative and based on typical values for similar organic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Visualizing Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas. youtube.com

For this compound, the MEP map would highlight the electronegative oxygen atom of the carbonyl group and the bromine atom as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group and the aromatic protons would likely show positive potential, indicating sites for potential nucleophilic interaction. This visualization provides intuitive insights into the molecule's reactivity and intermolecular interaction patterns. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and hyperconjugation. rsc.org

Theoretical Prediction of Spectroscopic Properties and Comparative Analysis with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. scielo.br These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. researchgate.net

For this compound, theoretical IR spectra would show characteristic vibrational frequencies for the N-H stretch, C=O stretch, and C-Br stretch, among others. Calculated NMR chemical shifts for the different protons and carbons in the molecule can be correlated with experimental spectra to confirm the molecular structure. Theoretical UV-Vis spectra can help to understand the electronic transitions responsible for the molecule's absorption of light. researchgate.net

Computational Modeling of Potential Molecular Interactions (e.g., Ligand-Target Docking Simulations for mechanistic insight)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. frontiersin.orgnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, if a biological target is hypothesized or known, molecular docking simulations could be performed to predict its binding mode within the active site of the target. nih.gov These simulations would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-target complex. The results of such studies can guide the design of more potent and selective analogs.

Advanced Research Applications and Future Directions for 2 Bromo N 3 Ethoxyphenyl Acetamide Research

Contribution to Structure-Activity Relationship (SAR) Studies in Acetamide (B32628) Derivatives

The structure of 2-Bromo-N-(3-ethoxyphenyl)acetamide makes it a valuable tool for probing the structure-activity relationships (SAR) of acetamide derivatives, a class of compounds with a wide range of biological activities. nih.gov SAR studies are fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. scirp.org The this compound molecule can be systematically modified at three key positions: the bromine atom, the acetamide linker, and the 3-ethoxyphenyl ring, to understand how these changes influence biological activity.

The bromine atom, a good leaving group, is crucial for the compound's reactivity, particularly in forming covalent bonds with biological targets. wikipedia.org Its replacement with other halogens or functional groups can modulate this reactivity. The ethoxy group at the meta-position of the phenyl ring influences the compound's electronic and hydrophobic properties. nih.govresearchgate.net The position and nature of this substituent are critical; for instance, moving the ethoxy group to the para position or replacing it with other alkoxy groups can alter the molecule's interaction with target proteins. wikipedia.org The acetamide backbone itself is a common feature in many pharmaceuticals and its conformation and hydrogen-bonding capabilities are key to its biological effects. nih.gov

By synthesizing and testing analogs of this compound, researchers can build a comprehensive SAR profile. This knowledge helps in designing more effective and specific acetamide-based therapeutic agents.

Design and Synthesis of Derivatives with Modulated Electronic and Steric Properties

The core structure of this compound allows for the strategic design and synthesis of derivatives with fine-tuned electronic and steric properties. These modifications are crucial for optimizing a molecule's interaction with a specific biological target, thereby enhancing its efficacy and selectivity. nih.gov

Electronic Properties: The electronic nature of the phenyl ring can be systematically altered by introducing either electron-donating or electron-withdrawing groups. For example, adding further electron-donating groups, such as methoxy (B1213986) or additional alkyl chains, can increase the electron density of the aromatic ring, potentially enhancing certain types of interactions with biological macromolecules. nih.govresearchgate.net Conversely, introducing electron-withdrawing groups, like nitro or cyano groups, would decrease the electron density, which could be beneficial for other types of interactions.

Steric Properties: The steric bulk of the molecule can be adjusted to probe the size and shape of a target's binding pocket. youtube.com This can be achieved by replacing the ethoxy group with larger alkoxy groups (e.g., isopropoxy, benzyloxy) or by introducing substituents at other positions on the phenyl ring. The spatial arrangement of these groups is critical, as steric hindrance can significantly impact the binding affinity and reactivity of the compound. nih.govyoutube.com

Derivative TypeModification StrategyPredicted Impact on PropertiesPotential Application
Electronically ModulatedIntroduction of nitro or cyano groups on the phenyl ringDecreased electron density, altered dipole momentProbing interactions with electron-deficient binding sites
Sterically ModulatedReplacement of the ethoxy group with a bulkier isopropoxy or benzyloxy groupIncreased steric hindrance, modified conformational preferencesMapping the topology of target binding pockets
Reactivity ModulatedReplacement of bromine with chlorine or iodineAltered leaving group ability and covalent binding kineticsFine-tuning the reactivity for covalent inhibitors

Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity Profile of this compound

The reactivity of this compound, primarily centered around the electrophilic bromoacetyl moiety, makes it a valuable starting material for developing novel synthetic methodologies. The bromine atom is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. wikipedia.org

This reactivity can be harnessed to construct complex molecular architectures. For instance, reaction with amine or thiol nucleophiles can lead to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. This is a common strategy for building libraries of compounds for high-throughput screening in drug discovery.

Furthermore, the bromoacetamide functionality can be used as an initiator or a functional monomer in polymerization reactions. This opens up possibilities for creating novel polymers with specific properties, such as biocompatibility or responsiveness to external stimuli. The development of new catalytic systems that can selectively transform the bromoacetyl group in the presence of other functionalities is an active area of research.

Emerging Research Avenues and Interdisciplinary Applications in Materials Science and Chemical Biology

The unique properties of this compound are paving the way for its use in exciting interdisciplinary research areas, particularly in materials science and chemical biology.

Materials Science: In materials science, functional monomers are essential for creating polymers with tailored properties. pageplace.deroutledge.comacs.org The bromo-functional group in this compound can serve as a site for post-polymerization modification, allowing for the attachment of various functional units to a polymer backbone. mdpi.com This could lead to the development of new "smart" materials, such as sensors, drug-delivery systems, or self-healing polymers. advancedsciencenews.com For example, polymers incorporating this moiety could be designed to respond to specific biological signals or environmental changes.

Chemical Biology: In chemical biology, small molecules that can covalently react with specific biomolecules are invaluable tools for studying biological processes. pitt.edu this compound, with its electrophilic bromoacetyl group, is a prime candidate for development as a chemical probe. youtube.com Specifically, it can be used in activity-based protein profiling (ABPP), a powerful technique for identifying and characterizing active enzymes in complex biological samples. wikipedia.orgnih.gov By attaching a reporter tag (like a fluorophore or biotin) to the molecule, researchers can track its interactions with proteins and identify new drug targets. youtube.com The 3-ethoxyphenyl group can contribute to the selectivity of these probes by directing them to specific binding pockets. nih.gov

FieldApplicationRole of this compoundPotential Outcome
Materials ScienceFunctional Polymer SynthesisAs a functional monomer or initiatorDevelopment of smart materials, responsive coatings, and drug-delivery vehicles
Chemical BiologyActivity-Based Protein Profiling (ABPP)As a scaffold for electrophilic chemical probesIdentification of new drug targets and diagnostic markers
Medicinal ChemistryCovalent Inhibitor DesignAs a warhead for targeted covalent inhibitorsDevelopment of more potent and selective drugs for various diseases

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-N-(3-ethoxyphenyl)acetamide, and how are the products characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, bromoacetyl chloride can react with 3-ethoxyaniline in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, bromoacetic acid derivatives may undergo coupling with the aniline group using carbodiimide-based coupling agents (e.g., DCC or EDC) .
  • Characterization : Key techniques include 1H/13C NMR to confirm the acetamide linkage and bromine substitution (e.g., singlet for -CH2Br at ~3.8–4.2 ppm in 1H NMR) , mass spectrometry for molecular ion verification, and HPLC to assess purity. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How can researchers optimize reaction yields for this compound synthesis?

  • Approach : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of bromoacetyl intermediates.
  • Stoichiometry : A slight excess of bromoacetylating agent (1.2–1.5 eq.) ensures complete conversion of the aniline .
    • Troubleshooting : Low yields may arise from moisture sensitivity; rigorous drying of solvents and reagents is critical. Column chromatography with gradients of ethyl acetate/hexane is standard for purification .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be resolved?

  • Analysis : Contradictions may stem from tautomerism, impurities, or crystallographic disorder. For NMR:

  • Compare experimental shifts with computed values (DFT calculations) to identify misassignments.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions due to the ethoxyphenyl group .
    • Validation : Cross-reference with X-ray data (e.g., bond lengths and angles for the acetamide moiety) to confirm structural integrity. SHELXL refinement tools can model disorder or thermal motion in crystal structures .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystallization Issues : The compound may form oils or low-quality crystals due to flexible ethoxy groups. Strategies include:

  • Solvent screening : Slow evaporation from dichloromethane/hexane mixtures promotes nucleation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice stability.
    • Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters for bromine atoms, which exhibit significant thermal motion . Hydrogen bonding networks involving the acetamide N-H and ethoxy oxygen can stabilize the crystal packing .

Q. How do electronic effects of the 3-ethoxy substituent influence the reactivity of this compound in further functionalization?

  • Mechanistic Insight : The ethoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution. However, steric hindrance at the meta position directs reactions (e.g., Suzuki couplings) to occur preferentially at the para or ortho positions relative to the acetamide group.
  • Experimental Design : DFT-based molecular electrostatic potential (MEP) maps predict reactive sites. Kinetic studies under varying temperatures and catalysts (e.g., Pd/C) quantify regioselectivity .

Analytical and Safety Considerations

Q. What analytical methods are recommended for detecting impurities in this compound?

  • Techniques :

  • LC-MS/MS : Identifies trace by-products (e.g., de-brominated analogs or unreacted starting materials).
  • X-ray powder diffraction (XRPD) : Detects polymorphic impurities in bulk samples.
    • Reference Standards : Use spiked samples with known impurities (e.g., N-(3-ethoxyphenyl)acetamide) to calibrate detection limits .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Bromoacetamides are potential alkylating agents, with risks of skin irritation and mutagenicity.
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and implement waste neutralization (e.g., quenching with thiosulfate to detoxify bromine residues). Chronic toxicity studies in rodents suggest liver effects, necessitating strict exposure controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.